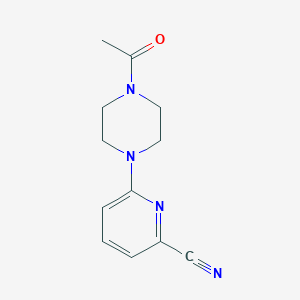
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid, also known as DMPFP, is an organic compound that has been studied for its potential applications in a variety of fields, including medicine and chemistry. DMPFP is a type of carboxylic acid, which is a class of organic compounds that contain carboxyl functional groups. It is an aromatic compound with a molecular weight of 246.28 g/mol and a molecular formula of C13H14O4. This compound has been studied extensively due to its wide range of potential applications.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid has been studied for its potential applications in a variety of scientific research fields. It has been found to have potential applications in medicine, as it has been observed to have anti-inflammatory and analgesic effects. In addition, it has been studied for its potential use as a reagent in organic synthesis. It has also been studied for its potential use as a corrosion inhibitor, as well as its potential to be used as a flame retardant.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid is not yet fully understood. However, it is believed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, it has been observed to inhibit the production of nitric oxide, which is believed to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid have been studied extensively. It has been observed to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of certain types of cancer. In addition, it has been observed to have anticonvulsant, anti-nociceptive, and neuroprotective effects. It has also been observed to have potential applications in the treatment of diabetes and obesity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid in laboratory experiments include its low toxicity and its ability to be easily synthesized. In addition, it has been observed to have a wide range of potential applications, which makes it a useful tool for researchers. However, there are some limitations to using 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid in laboratory experiments. For example, the compound is not very stable and is prone to degradation when exposed to light and heat. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid. One potential direction is to further study its potential applications in medicine, such as its potential use as an anti-inflammatory and analgesic. In addition, further research could be conducted on its potential use as a reagent in organic synthesis, as well as its potential to be used as a corrosion inhibitor and flame retardant. Another potential direction is to further study its biochemical and physiological effects, such as its potential to be used as an anticonvulsant, anti-nociceptive, and neuroprotective agent. Finally, further research could be conducted on its potential applications in the treatment of diabetes and obesity.
Synthesis Methods
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid can be synthesized through a variety of methods. One of the most common methods is a reaction between 3-chloro-4-fluorophenylacetic acid and 4-methoxyphenol. This reaction is facilitated by a strong acid such as sulfuric acid, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of 4-bromo-3-methylphenol with 3-chloro-4-fluorophenylacetic acid, as well as the reaction of 3-chloro-4-fluorophenylacetic acid and 4-methoxybenzaldehyde.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-21-15-8-5-12(9-16(15)22-2)14(10-17(19)20)11-3-6-13(18)7-4-11/h3-9,14H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJUDQOUWKJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)






![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2461415.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2461416.png)
![1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2461417.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid](/img/structure/B2461419.png)
